molecular formula C15H22N2O4 B1520745 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid CAS No. 1240528-62-4

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid

Cat. No. B1520745
CAS RN: 1240528-62-4
M. Wt: 294.35 g/mol
InChI Key: RVYWWQANMITGFR-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-1H-pyrrole-2-carboxylic acid, has a molecular weight of 294.35 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,19) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Targeted Protein Degradation

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid: is utilized in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). The compound’s structure allows for the incorporation of rigidity into the linker region, which can significantly impact the 3D orientation of the degrader and thus ternary complex formation .

Suzuki-Miyaura Cross-Coupling

This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions. The tert-butoxycarbonyl group can be used to protect the nitrogen during the coupling process, which is essential for the synthesis of complex organic molecules .

Palladium-Catalyzed Reactions

The tert-butoxycarbonyl group in the compound is also instrumental in palladium-catalyzed reactions. It is used in ligand-controlled regioselective Suzuki coupling and palladium-catalyzed Suzuki-Miyaura coupling, which are pivotal in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Novel Organic Compounds

As a versatile building block, this compound is used in the synthesis of a wide range of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, which have various applications in medicinal chemistry .

Gene Activation in Cells

Derivatives of this compound have been optimized for gene activation in cells. This application is particularly relevant in the field of genetic engineering and gene therapy, where precise control over gene expression is crucial .

Analytical Chemistry

In analytical chemistry, 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid is used for the preparation of standards and reagents. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) for the identification and quantification of various substances .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYWWQANMITGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146003
Record name 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid

CAS RN

1240528-62-4
Record name 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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